dictyosphaeric acid A

Antibacterial MRSA Decalactone

Dictyosphaeric acid A (C₂₂H₂₄O₈, MW 416.4 g/mol) is a polyketide-derived decalactone natural product first isolated from a previously undescribed Penicillium sp. (isolate F01V25, later classified as Penicillium dravuni) obtained from the marine green alga Dictyosphaeria versluyii collected off Dravuni, Fiji.

Molecular Formula C22H24O8
Molecular Weight 416.4 g/mol
Cat. No. B1256183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedictyosphaeric acid A
Synonymsdictyosphaeric acid A
Molecular FormulaC22H24O8
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC1CCCC(C2(C3C(C=CC2=O)OC(=C3C(=O)O1)C=CC=CC=CC(=O)O)O)O
InChIInChI=1S/C22H24O8/c1-13-7-6-9-16(23)22(28)17(24)12-11-15-20(22)19(21(27)29-13)14(30-15)8-4-2-3-5-10-18(25)26/h2-5,8,10-13,15-16,20,23,28H,6-7,9H2,1H3,(H,25,26)/b3-2+,8-4+,10-5+/t13-,15-,16+,20+,22-/m0/s1
InChIKeyJKARFACNOWLYIZ-LMBUFRTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dictyosphaeric Acid A – Compound Overview for Procurement and Scientific Selection


Dictyosphaeric acid A (C₂₂H₂₄O₈, MW 416.4 g/mol) is a polyketide-derived decalactone natural product first isolated from a previously undescribed Penicillium sp. (isolate F01V25, later classified as Penicillium dravuni) obtained from the marine green alga Dictyosphaeria versluyii collected off Dravuni, Fiji [1]. The compound features a highly oxygenated tricyclic core comprising decalactone, dihydrofuran, and cyclohexanone subunits, linked to an all-trans heptatrienoic acid side chain, and contains five stereogenic centers (four contiguous) [1][2]. The absolute configuration of the natural enantiomer, (+)-dictyosphaeric acid A, was firmly established as 5S,6R-diol via total synthesis and structural reassignment [2]. Its biological profile is defined by selective activity against Gram-positive bacteria — notably methicillin-resistant Staphylococcus aureus (MRSA) — and the pathogenic yeast Candida albicans, a profile absent from its closest co-isolated analogs [1][2].

Why Dictyosphaeric Acid A Cannot Be Replaced by In-Class Analogs


Dictyosphaeric acid A belongs to a structurally rare class of fungal decalactones; to date only the colletofragarones share the same carbon skeleton, yet they differ critically in hydroxylation pattern and lack the carboxylic acid side chain [1]. Within its own co-metabolite family — dictyosphaeric acids A and B, and the anthraquinone carviolin — dictyosphaeric acid A is the sole member to exhibit any antimicrobial activity [1][2]. Dictyosphaeric acid B (structurally differing primarily by hydration across the α,β-unsaturated ketone) and carviolin are both devoid of antibacterial and antifungal activity at the tested concentrations, demonstrating that even minor structural modifications within this scaffold abolish the bioactivity profile [1][2]. The total synthesis effort further revealed that the originally reported relative stereochemistry was incorrect, underscoring the need for authenticated, stereochemically verified material in any research or procurement context [2].

Dictyosphaeric Acid A – Quantitative Differentiation Evidence Against Closest Analogs


Anti-MRSA and Anti-MSSA Activity: Dictyosphaeric Acid A vs. Dictyosphaeric Acid B

Dictyosphaeric acid A produced 11 mm and 12 mm hazy zones of inhibition against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), respectively, when tested at 50 µg/well in a disc diffusion assay. Under identical conditions, the closest structural analog dictyosphaeric acid B showed no antibacterial activity at the same 50 µg/well loading [1]. This stark differential was subsequently corroborated by independent total synthesis studies, which confirmed that synthetic (+)-dictyosphaeric acid A retains antibacterial activity against MRSA while (+)-dictyosphaeric acid B remains inactive [2].

Antibacterial MRSA Decalactone

Anti-VRE and Anti-Candida Activity: Dictyosphaeric Acid A vs. Dictyosphaeric Acid B and Carviolin

At 50 µg/well, dictyosphaeric acid A yielded a 7 mm zone of inhibition against vancomycin-resistant Enterococcus faecium (VRE) and a very hazy 7 mm zone against Candida albicans [1]. In the same study, dictyosphaeric acid B showed no antimicrobial activity at 50 µg/well, and the co-isolated anthraquinone carviolin showed no activity even at 200 µg/well [1]. This establishes dictyosphaeric acid A as uniquely active against both a clinically relevant drug-resistant Gram-positive bacterium and a pathogenic fungus among three co-metabolites from the same fermentation.

Vancomycin-resistant Enterococcus Candida albicans Antifungal

Stereochemical Identity Verification: Total Synthesis-Driven Structural Reassignment

The originally reported relative stereochemistry of dictyosphaeric acid A (5S,6S-diol configuration) was proven incorrect through total synthesis [1]. By comparing NMR data and optical rotation values of synthetic material with those of the natural product, the correct configuration was reassigned as 5S,6R-diol [1]. The synthetic route employed a Z-selective ring-closing metathesis and an E-selective tandem intramolecular Michael addition/alkene migration sequence, ultimately confirming all five stereocenters of (+)-dictyosphaeric acid A [1]. This reassignment was further supported by the convergent synthesis of the tricyclic core reported by Barfoot et al. [2].

Stereochemistry Total Synthesis Structural Reassignment

Pharmacophore Determinant: The α,β-Unsaturated Ketone Differentiates Acid A from Acid B

The sole structural difference between dictyosphaeric acid A and the completely inactive dictyosphaeric acid B is the presence of an α,β-unsaturated ketone in acid A versus a hydrated (saturated) counterpart in acid B [1][2]. This single functional group difference — readily discernible by ¹³C NMR (δ 202.8 for the ketone carbonyl in acid A) — correlates with a complete loss of antibacterial and antifungal activity in acid B [2]. The Burns et al. total synthesis paper explicitly states that the α,β-unsaturated ketone is 'presumably...important in the pharmacophore of dictyosphaeric acid A' [1].

Pharmacophore Structure-Activity Relationship Decalactone

Gram-Positive Selectivity Profile: Dictyosphaeric Acid A vs. Broader-Spectrum Decalactones

Dictyosphaeric acid A demonstrated antibacterial activity exclusively toward Gram-positive bacteria (MSSA, MRSA, VRE) with no reported activity against Gram-negative organisms [1]. This contrasts with other decalactone natural products such as γ-decalactone, which has reported activity against Gram-negative Escherichia coli and Pseudomonas aeruginosa . The Gram-positive selectivity of dictyosphaeric acid A aligns with the observation that the initial fermentation extract of isolate F01V25 showed 'selective activity against Gram-positive bacteria' [1], suggesting this selectivity is intrinsic to the dictyosphaeric acid scaffold rather than an artifact of assay conditions.

Gram-positive selectivity Antibacterial spectrum Selectivity

Antifungal Activity Contextualized: Dictyosphaeric Acid A vs. Xestodecalactone B Against Candida albicans

Dictyosphaeric acid A produced a 7 mm hazy zone of inhibition against Candida albicans at 50 µg/well [1]. A structurally distinct marine-derived decalactone, xestodecalactone B, has been reported to produce 25, 12, and 7 mm zones against C. albicans at 100, 50, and 20 µmol, respectively [2]. While direct quantitative comparison is limited by differing test concentrations and units (µg vs. µmol), both compounds demonstrate measurable anti-Candida activity within the decalactone class. However, dictyosphaeric acid A is distinguished by its concomitant antibacterial activity against MRSA and VRE, a dual antibacterial-antifungal profile not reported for xestodecalactone B, which is primarily characterized as an antifungal agent [2].

Candida albicans Antifungal Decalactone comparison

Dictyosphaeric Acid A – Evidence-Backed Research and Industrial Application Scenarios


Anti-MRSA and Anti-VRE Natural Product Screening Libraries

Dictyosphaeric acid A is uniquely qualified for inclusion in focused natural product libraries targeting drug-resistant Gram-positive pathogens. Its demonstrated activity against both MRSA (12 mm zone at 50 µg/well) and vancomycin-resistant E. faecium (7 mm zone at 50 µg/well) [1], combined with the complete inactivity of its closest structural analog dictyosphaeric acid B, provides a built-in negative control for structure-activity relationship (SAR) studies. The validated pharmacophore — the α,β-unsaturated ketone — offers a clear starting point for medicinal chemistry optimization [2]. For industrial anti-infective discovery programs, sourcing both dictyosphaeric acid A (active) and acid B (inactive control) from the same supplier enables rigorous SAR validation within a single scaffold series.

Stereochemical Reference Standard for Decalactone Natural Products

Following the structural reassignment from 5S,6S-diol to the correct 5S,6R-diol configuration [2], dictyosphaeric acid A serves as a validated stereochemical reference standard for the decalactone natural product class. Analytical laboratories and natural product chemistry groups requiring authenticated reference material can use the published ¹H and ¹³C NMR assignments (Table 1 in Bugni et al. 2004 [1]), along with the optical rotation ([α]D +126°, c 0.210, MeOH) and HRMS data (m/z 417.15449 [M+H]⁺), for identity verification. The total synthesis route published by Burns et al. [2] further enables the production of stereochemically defined synthetic material, reducing reliance on fermentation-based supply.

Dual Antibacterial-Antifungal Mechanistic Probe

The rare combination of anti-MRSA, anti-VRE, and anti-Candida albicans activity within a single natural product scaffold [1] positions dictyosphaeric acid A as a useful tool compound for studying shared vulnerability pathways across bacterial and fungal pathogens. Unlike xestodecalactone B, which is primarily characterized as an antifungal agent [3], dictyosphaeric acid A's dual activity profile makes it particularly valuable for research groups investigating common targets in multidrug-resistant infections where both bacterial and fungal co-infections are clinically relevant (e.g., immunocompromised patient models).

Marine Natural Product Biosynthetic Gene Cluster Discovery

As a polyketide-derived metabolite from the marine-derived fungus Penicillium dravuni [1], dictyosphaeric acid A represents a marker compound for genome mining and heterologous expression studies targeting the biosynthetic gene cluster responsible for the rare dictyosphaeric acid/colletofragarone carbon skeleton. The structurally distinct colletofragarones A1/A2 — the only other natural products sharing this skeleton — are produced by a taxonomically distant fungus (Colletotrichum fragariae) [1], offering a comparative genomics opportunity for evolutionary analysis of fungal polyketide synthase programming. Procurement of authenticated dictyosphaeric acid A enables its use as an analytical standard for monitoring heterologous production in expression hosts.

Quote Request

Request a Quote for dictyosphaeric acid A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.